3-Mesityl-5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-3-ium chloride
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Overview
Description
3-Mesityl-5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-3-ium chloride is a synthetic organic compound with the molecular formula C({17})H({22})ClNS This compound features a unique structure that includes a mesityl group (2,4,6-trimethylphenyl) attached to a tetrahydrocyclohepta[d]thiazolium ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Mesityl-5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-3-ium chloride typically involves the following steps:
Formation of the Thiazolium Ring: The initial step involves the cyclization of a suitable precursor to form the thiazolium ring. This can be achieved through the reaction of a mesityl-substituted ketone with a thioamide under acidic conditions.
Hydrogenation: The resulting compound is then subjected to hydrogenation to reduce the double bonds in the cycloheptane ring, forming the tetrahydro derivative.
Quaternization: The final step involves the quaternization of the nitrogen atom in the thiazolium ring with a suitable alkyl halide, such as methyl chloride, to form the chloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors for hydrogenation and automated systems for quaternization to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-Mesityl-5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-3-ium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which can reduce the thiazolium ring to a thiazolidine derivative.
Substitution: Nucleophilic substitution reactions can occur at the mesityl group or the thiazolium ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolium salts.
Scientific Research Applications
Chemistry
In chemistry, 3-Mesityl-5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-3-ium chloride is used as a precursor for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.
Medicine
In medicine, the compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of 3-Mesityl-5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-3-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The mesityl group enhances its binding affinity to hydrophobic pockets in proteins, while the thiazolium ring can participate in redox reactions, influencing cellular pathways related to oxidative stress.
Comparison with Similar Compounds
Similar Compounds
3-Mesityl-4H-thiazolium chloride: Lacks the tetrahydrocyclohepta ring, making it less sterically hindered.
5,6,7,8-Tetrahydro-4H-cyclohepta[d]thiazol-3-ium chloride: Lacks the mesityl group, resulting in different reactivity and binding properties.
3-Phenyl-5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-3-ium chloride: Substitutes the mesityl group with a phenyl group, altering its hydrophobic interactions.
Uniqueness
3-Mesityl-5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-3-ium chloride is unique due to the combination of the mesityl group and the tetrahydrocyclohepta ring. This structure provides a balance of hydrophobic and steric properties, making it versatile in various chemical and biological applications.
Properties
IUPAC Name |
3-(2,4,6-trimethylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-3-ium;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22NS.ClH/c1-12-9-13(2)17(14(3)10-12)18-11-19-16-8-6-4-5-7-15(16)18;/h9-11H,4-8H2,1-3H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUNHRUHQQKKPHE-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)[N+]2=CSC3=C2CCCCC3)C.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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